(4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves the use of advanced organic synthesis techniques. One common method includes the use of stereoselective reactions to introduce the necessary double bonds and hydroxyl group in the correct configuration. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings but scaled up to meet industrial demands. This often includes the use of continuous flow reactors and other advanced industrial equipment to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bonds may result in a fully saturated fatty acid.
Scientific Research Applications
Chemistry
In chemistry, (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid is used as a model compound to study the behavior of hydroxy fatty acids and their derivatives. It is also used in the synthesis of more complex molecules and as a starting material for various chemical reactions.
Biology
In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to be involved in various biochemical pathways and can act as a signaling molecule in certain biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory properties and its role in modulating immune responses.
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets and pathways. It can bind to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E,6Z,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
- 12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE)
Uniqueness
Compared to similar compounds, (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its specific configuration of double bonds and the presence of a hydroxyl group at the 8th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26O3 |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-UDJPSOMTSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C\C=C\CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
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